molecular formula C9H21N B085610 Nonylamine CAS No. 112-20-9

Nonylamine

Cat. No.: B085610
CAS No.: 112-20-9
M. Wt: 143.27 g/mol
InChI Key: FJDUDHYHRVPMJZ-UHFFFAOYSA-N
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Description

Nonylamine, also known as 1-Aminononane, is an organic compound with the molecular formula C₉H₂₁N. It is a primary amine with a linear alkyl chain consisting of nine carbon atoms. This compound is a colorless to pale yellow liquid with a strong ammonia-like odor. It is commonly used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives .

Mechanism of Action

Target of Action

Nonylamine, also known as nonan-1-amine, is a primary amine that is used in a variety of chemical reactionsIt is known to interact with various organic and inorganic compounds, acting as a nucleophile or base .

Mode of Action

This compound can participate in a variety of chemical reactions due to its amine group. As a nucleophile, it can donate a pair of electrons to form a new bond. As a base, it can accept a proton (H+) from an acid. The exact mode of action depends on the specific reaction and the other compounds involved .

Biochemical Pathways

Amines like this compound are involved in a wide range of biochemical reactions, including the formation of amides, imines, and other nitrogen-containing compounds .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical reactions it participates in .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. As a nucleophile or base, it could facilitate the formation of new compounds or the breakdown of existing ones. These reactions could have a variety of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect its ability to act as a base. Similarly, the presence of other reactive compounds can influence the reactions it participates in .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonylamine can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of nonanenitrile. This process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Nonylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nonanoic acid or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For example, reacting this compound with alkyl halides can yield secondary or tertiary amines.

    Acylation: this compound can react with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nonanoic acid.

    Substitution: Secondary or tertiary amines.

    Acylation: Amides.

Scientific Research Applications

Nonylamine has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a building block in organic synthesis to introduce nonyl groups into various molecules.

    Biology: this compound is used in the study of biological membranes and as a reagent in biochemical assays.

    Medicine: this compound derivatives have been investigated for their potential pharmacological properties, including antimicrobial and antifungal activities.

    Industry: this compound is used in the production of lubricants, plasticizers, and rubber chemicals. .

Comparison with Similar Compounds

Nonylamine can be compared with other alkylamines, such as:

    Octylamine (1-Aminooctane): Similar to this compound but with an eight-carbon chain. It has similar reactivity but slightly different physical properties.

    Decylamine (1-Aminodecane): Similar to this compound but with a ten-carbon chain. It has similar reactivity but different solubility and boiling point.

    Hexylamine (1-Aminohexane): Similar to this compound but with a six-carbon chain. .

This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter and longer chain analogs. This makes it suitable for specific applications where other alkylamines may not be as effective .

Properties

IUPAC Name

nonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-2-3-4-5-6-7-8-9-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDUDHYHRVPMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2016-39-9 (hydrochloride), 72060-14-1 (sulfate[2:1])
Record name 1-Nonylamine
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DSSTOX Substance ID

DTXSID7021944
Record name Nonylamine
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Molecular Weight

143.27 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Nonylamine
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Vapor Pressure

0.27 [mmHg]
Record name 1-Nonylamine
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CAS No.

112-20-9
Record name Nonylamine
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Record name 1-Nonylamine
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Record name 1-Nonanamine
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Record name Nonylamine
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Record name Nonylamine
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Record name 1-NONANAMINE
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Synthesis routes and methods

Procedure details

Reduction of n-nonanal O-methyloxime. Lithium (1.6 g, 0.228 mol) was added in one portion to a solution of n-nonanal O-methyloxime (5.13 g, 0.030 mol) in n-propylamine (50 mL), ethylenediamine (9 g, 0.15 mol) and t-butanol (11 g, 0.15 mol). After 3 hr, an aliquot was analyzed by glpc and no oxime was present. The reaction mixture was poured into ice-water (150 mL) and the mixture was extracted with ether (3×100 mL). The combined ether extracts were washed with brine (4×100 mL), dried over magnesium sulfate and concentrated under reduced pressure. Distillation of the residue afforded n-nonylamine (3.0 g, 70%), bp 98-100° (20 mm). The nmr spectrum was identical with that of an authentic sample.
Name
n-nonanal O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
n-nonanal O-methyloxime
Quantity
5.13 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that nonylamine disrupts the cell membrane integrity of C. gloeosporioides, leading to reduced spore germination and mycelial growth. [] This effect was observed at a concentration of 100 µL/mL, resulting in a 10.9% suppression of spore germination and a 14% reduction in mycelial growth. [] This is the first reported instance of this compound demonstrating antifungal activity against C. gloeosporioides. []

ANone: The molecular formula of this compound is C9H21N, and its molecular weight is 143.27 g/mol.

A: Several techniques are effective, including Fourier transform infrared spectroscopy (FTIR) [, , ], Raman spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [], and mass spectrometry (MS). [, , , ]

A: Yes, this compound has been used as a structure-directing agent in the synthesis of vanadium oxide nanotubes [] and microporous GaN-based materials. [] It has also been investigated for its ability to modify the surface properties of single-walled carbon nanotubes [] and gold nanoparticles. [, ] In the context of polydiacetylene layered composites, this compound intercalation can influence the material's force sensitivity at the nanoscale. []

A: Malonic acid monoamides derived from this compound and other aliphatic amines have demonstrated the ability to enhance the thermal-oxidative stability of hydrotreated diesel fuel. []

A: While not a catalyst itself, this compound can participate in reactions where a catalyst is present. For example, it has been explored as a template in the synthesis of microporous gallium nitride materials. [, ] Furthermore, its role in influencing the properties of materials like carbon nanotubes suggests potential applications related to catalysis where surface modification is crucial. [, ]

ANone: While specific computational studies solely focused on this compound were not found in the provided research, techniques like quantitative structure-activity relationship (QSAR) modeling can be applied to predict its properties and behavior. Such models are frequently employed in drug discovery and material science research.

A: Studies on rat liver MAO A and B demonstrate a clear relationship between alkyl chain length and enzyme activity. Amines with short chains (methylamine, ethylamine) are not substrates. [] Longer chains (propyl to octadecyl) show varying degrees of activity, with pentyl to decyl amines being the most readily deaminated. [] This suggests an optimal chain length for interaction with the enzyme's active site.

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